1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3/c1-2-16-8-13-22-20(14-16)24-21(15-26-22)23(17-6-4-3-5-7-17)27-28(24)19-11-9-18(25)10-12-19/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWFMAJNHISKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Br)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with ethyl acetoacetate, followed by cyclization with phenylhydrazine under acidic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are employed to minimize environmental impact and improve reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially enhancing its biological activity.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions often employ hydrogen gas in the presence of a palladium catalyst.
Substitution reactions typically use nucleophiles like halides or amines, with conditions varying based on the specific reagent.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, each with distinct chemical and biological properties
Scientific Research Applications
Biological Activities
1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits a range of biological activities that make it a candidate for pharmaceutical applications:
Anticancer Activity
Research indicates that this compound has potential anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth .
Antimicrobial Properties
Studies have reported that derivatives of pyrazoloquinolines possess significant antimicrobial activity against various pathogens. This suggests that this compound could be explored as a lead compound in developing new antimicrobial agents .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of pyrazoloquinolines. Compounds in this class have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases .
Material Science Applications
Beyond biological applications, this compound is also being investigated for its properties in material science:
Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it suitable for use in OLEDs. Its ability to emit light when subjected to an electric field can be harnessed in display technologies .
Photovoltaic Cells
Research into the photovoltaic properties of pyrazoloquinolines suggests that they may be effective in enhancing the efficiency of solar cells. Their ability to absorb light and convert it into electrical energy is under investigation .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models. The compound was administered at varying doses, with results indicating a dose-dependent response in tumor volume reduction .
Case Study 2: Antimicrobial Efficacy
In another research project, the compound was tested against a panel of bacterial strains. Results showed that it exhibited potent antibacterial activity comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism by which 1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazoloquinoline Derivatives
The pyrazolo[4,3-c]quinoline core is versatile, with modifications at positions 1, 3, 5, and 8 significantly altering biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | logP | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 6.58* | 428.33 | 22.71 | 2 |
| 8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | 3.12 | 307.33 | 45.90 | 4 |
| ELND006 | 5.20 | 491.41 | 68.70 | 6 |
*Predicted using ’s methodology .
The target compound’s high logP (6.58) suggests strong lipid permeability but possible solubility challenges. In contrast, ELND006’s sulfonyl group reduces logP (5.20) while improving target engagement .
Biological Activity
1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a bromophenyl group and a pyrazoloquinoline core. Its synthesis involves multi-step organic reactions, making it a valuable subject for research in medicinal chemistry.
- IUPAC Name : 1-(4-bromophenyl)-8-ethyl-3-phenylpyrazolo[4,3-c]quinoline
- Molecular Formula : C24H18BrN3
- Molecular Weight : 428.3 g/mol
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an antagonist of the metabotropic glutamate receptor 5 (mGluR5) and in antimicrobial applications.
Antimicrobial Activity
A study highlighted the compound's effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for derivatives of this compound were notably low, indicating strong antimicrobial properties:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 4a | 0.22 | Bactericidal |
| 5a | 0.25 | Bactericidal |
| 7b | - | Synergistic with Ciprofloxacin |
| 10 | - | Synergistic with Ketoconazole |
The compound demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming the standard antibiotic Ciprofloxacin in terms of biofilm reduction efficiency .
The biological activity of this compound is primarily linked to its interaction with specific molecular targets:
- mGluR5 Antagonism : The compound selectively inhibits mGluR5, which is implicated in various neurological disorders. This action may contribute to its therapeutic potential in treating conditions like anxiety and depression.
- Antimicrobial Mechanism : The compound exhibits bactericidal effects by disrupting bacterial cell wall synthesis and inhibiting essential enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR .
Study on Antimicrobial Efficacy
In a comprehensive study assessing the antimicrobial properties of pyrazole derivatives including this compound, it was found that these compounds exhibited:
- Strong antibacterial activity against Gram-positive and Gram-negative bacteria.
- Non-toxicity towards human cells, with hemolytic activity below 15% compared to Triton X-100 .
Synergistic Effects
The compound was also studied for its potential synergistic effects when combined with other antibiotics. It showed enhanced efficacy when paired with Ciprofloxacin and Ketoconazole, leading to reduced MICs for these antibiotics .
Q & A
Basic: What are the standard synthetic routes for 1-(4-bromophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Core Formation: Condensation of substituted phenylhydrazines with aldehydes/ketones to form hydrazone intermediates.
Cyclization: Reaction with quinoline derivatives under reflux with catalysts (e.g., iodine or Lewis acids) to assemble the pyrazoloquinoline core .
Substituent Introduction: Halogenation or alkylation steps to install the 4-bromophenyl, ethyl, and phenyl groups.
Critical Conditions:
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 2h) and improves yield (up to 85%) via uniform heating .
- Catalysts: Use of Pd/C or CuI for cross-coupling reactions to attach aryl groups .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Advanced: How can researchers resolve contradictions in reported biological activities of pyrazoloquinoline derivatives with varying substituents?
Data-Driven Approach:
-
Structural-Activity Relationship (SAR) Analysis: Compare substituent effects using IC50 data. For example:
Substituent (Position) Biological Activity (IC50) Source 8-Ethyl, 4-Bromophenyl COX-2 inhibition: 1.2 µM 8-Methoxy, 4-Fluorophenyl iNOS inhibition: 0.8 µM - Key Insight: Bulky substituents (e.g., ethyl) enhance lipophilicity, improving membrane permeability but may reduce binding affinity compared to electron-withdrawing groups (e.g., Br, F) .
-
Crystallographic Validation: Use X-ray diffraction to correlate substituent orientation (e.g., dihedral angles) with activity .
Basic: What analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H/13C NMR: Assign peaks for ethyl (δ 1.3–1.5 ppm for CH3, δ 2.5–3.0 ppm for CH2) and aromatic protons (δ 7.0–8.5 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the pyrazoloquinoline core .
- X-Ray Crystallography: Determines bond lengths (e.g., C-Br: ~1.89 Å) and torsional angles (e.g., phenyl ring tilt: 5–10°) .
- HPLC-PDA: Quantifies purity (>98%) using C18 columns (acetonitrile/water gradient) .
Advanced: How should researchers approach the interpretation of variable IC50 values in enzyme inhibition studies for structurally similar pyrazoloquinoline derivatives?
Analytical Framework:
Control for Assay Conditions: Standardize enzyme sources (e.g., recombinant human COX-2) and buffer pH (7.4) to minimize variability .
Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions. For example:
- 4-Bromophenyl forms halogen bonds with COX-2’s Tyr385 (binding energy: -9.2 kcal/mol) .
Statistical Validation: Apply ANOVA to compare IC50 means across substituent groups (p < 0.05 threshold) .
Advanced: What strategies can enhance the efficiency of synthesizing this compound while scaling up reactions?
Optimization Strategies:
- Flow Chemistry: Reduces reaction volume and improves heat dissipation, enabling gram-scale synthesis (yield: 78–82%) .
- Catalyst Recycling: Immobilize Pd nanoparticles on silica gel to reduce metal leaching (reusable for 5 cycles) .
- In-Line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Basic: What are the key challenges in crystallizing this compound, and how are they addressed?
Technical Solutions:
- Solvent Selection: Slow evaporation of dichloromethane/hexane (1:3) yields single crystals (space group: P212121) .
- Disorder Mitigation: Use low-temperature (100 K) XRD to resolve disordered ethyl or bromophenyl groups .
Advanced: How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Mechanistic Analysis:
- Electron-Withdrawing Groups (Br): Activate the pyrazoloquinoline core for nucleophilic substitution (k = 0.15 min⁻¹) .
- Electron-Donating Groups (Ethyl): Stabilize radical intermediates in photochemical reactions (quantum yield: 0.42) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
